3-Bromo-7-nitroindazole

概要

説明

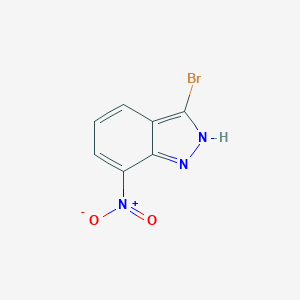

3-bromo-7-nitro-1H-indazole: is an organic compound belonging to the class of indazoles, which are heterocyclic compounds characterized by a pyrazole ring fused to a benzene ring . This compound is notable for its applications in various fields, including medicinal chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-7-nitro-1H-indazole typically involves the nitration and bromination of indazole derivatives. One common method includes the nitration of 1H-indazole followed by bromination. The nitration can be carried out using nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods: Industrial production methods for 3-bromo-7-nitro-1H-indazole often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

反応の種類: 3-ブロモ-7-ニトロ-1H-インダゾールは、以下の化学反応など、さまざまな化学反応を起こします。

置換反応: 適切な条件下では、臭素原子は他の求核剤と置換することができます。

一般的な試薬と条件:

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれ、反応は通常、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの極性溶媒中で行われます。

還元反応: 水素ガスを用いたパラジウム炭素(Pd/C)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます.

主な生成物:

置換反応: 生成物には、使用した求核剤に応じて、さまざまな置換インダゾールが含まれます。

科学的研究の応用

Neuroscience Research

Inhibition of Nitric Oxide Synthase:

3B7N is primarily recognized for its role as an nNOS inhibitor. Studies have shown that it effectively reduces nitric oxide (NO) production, which is crucial in various neurological processes. For instance, Workman et al. (2008) demonstrated that 3B7N administration in prairie voles significantly impaired maternal aggression behaviors by decreasing citrulline immunoreactivity in the paraventricular nucleus (PVN), indicating reduced NO synthesis .

Anxiety and Behavioral Studies:

In behavioral assessments, mice treated with 3B7N exhibited altered anxiety-like responses. The compound was shown to affect the latency to enter open arms in an elevated plus maze, suggesting a potential anxiolytic effect when nNOS activity is inhibited . This finding supports the hypothesis that NO plays a significant role in modulating anxiety-related behaviors.

Plant Biology

Inhibition of Blue Light Signaling:

3B7N has been identified as an inhibitor of blue light-mediated signaling pathways in plants. Research indicates that it competes with ATP for binding to the blue light receptor CRY1, thereby inhibiting the photoreduction process essential for blue light signaling . This inhibition can lead to enhanced hypocotyl elongation, which may be utilized to manipulate plant growth under varying light conditions. Such applications could be particularly beneficial in agriculture for improving crop yields under suboptimal light environments .

Neuroprotection

Potential for Treating Ischemic Injury:

Recent studies have investigated the neuroprotective effects of 3B7N against brain ischemic injury, particularly in diabetic models. The compound has shown promise in attenuating ischemic damage, suggesting its potential as a therapeutic agent for conditions involving oxidative stress and neuronal damage .

Pharmacological Insights

Mechanism of Action:

3B7N acts as an inhibitor of various nitric oxide synthase isoforms, including nNOS and endothelial nitric oxide synthase (eNOS). Its mechanism involves blocking the production of NO, a signaling molecule implicated in numerous physiological processes such as vasodilation and neurotransmission .

Summary Table of Applications

作用機序

作用機序: 3-ブロモ-7-ニトロ-1H-インダゾールは、主に一酸化窒素合成酵素(NOS)の阻害を通じて効果を発揮します。酵素の活性部位に結合し、L-アルギニンから一酸化窒素への変換を阻害します。 この阻害は、血管拡張や神経伝達など、さまざまな生理学的プロセスを調節することができます .

分子標的と経路: 3-ブロモ-7-ニトロ-1H-インダゾールの主要な分子標的は、一酸化窒素合成酵素です。 この酵素を阻害することにより、この化合物は、炎症、免疫応答、神経伝達などのプロセスに関与する一酸化窒素シグナル伝達に関連する経路に影響を与えることができます .

類似化合物との比較

類似化合物:

7-ニトロインダゾール: 一酸化窒素合成酵素に対する同様の阻害効果を持つ別のインダゾール誘導体です。

3-ブロモ-1-メチル-7-ニトロ-1H-インダゾール: 薬物動態特性が異なる可能性のあるメチル化誘導体です.

ユニークさ: 3-ブロモ-7-ニトロ-1H-インダゾールは、特定の置換パターンによって、明確な化学的および生物学的特性が与えられるため、ユニークです。

生物活性

3-Bromo-7-nitroindazole (3-Br-7-NI) is a selective inhibitor of neuronal nitric oxide synthase (nNOS), which plays a crucial role in various physiological and pathological processes. This article delves into the biological activities of 3-Br-7-NI, highlighting its mechanisms, effects on behavior, and implications for research.

3-Br-7-NI selectively inhibits nNOS, leading to decreased production of nitric oxide (NO). This inhibition can affect various biological pathways, particularly those related to neuronal signaling and behavior. The compound has been shown to interact with key receptors and enzymes, impacting processes such as anxiety, aggression, and memory formation.

1. Inhibition of Nitric Oxide Synthase

3-Br-7-NI is recognized for its potent inhibition of nNOS in rat cerebellar tissues, demonstrating greater efficacy than its predecessor, 7-nitroindazole . This property has made it a valuable tool in studying the role of NO in neural functions.

2. Behavioral Effects

Research has demonstrated that treatment with 3-Br-7-NI can significantly alter behavioral responses in animal models:

- Anxiety and Aggression : In studies involving mice, administration of 3-Br-7-NI resulted in reduced anxiety-like behaviors as measured by elevated plus maze tests. Mice treated with the compound showed increased entries into open arms compared to controls . Additionally, nNOS inhibition was linked to increased aggression levels in social contexts .

- Maternal Aggression : In prairie voles, treatment with 3-Br-7-NI impaired maternal aggression behaviors. The compound reduced citrulline immunoreactivity in the paraventricular nucleus (PVN), suggesting a critical role for NO in maternal behaviors .

3. Cognitive Functions

Studies have indicated that nNOS plays a significant role in learning and memory processes. Chronic administration of 3-Br-7-NI impaired spatial learning in the Morris water maze paradigm, indicating that NO signaling is essential for cognitive function . This effect was associated with decreased expression of brain-derived neurotrophic factor (BDNF) mRNA in the hippocampus, further supporting the link between NO and memory formation .

Case Studies

特性

IUPAC Name |

3-bromo-7-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSTZPMYAZRZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274319 | |

| Record name | 3-Bromo-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74209-34-0 | |

| Record name | 3-Bromo-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-7-nitroindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。